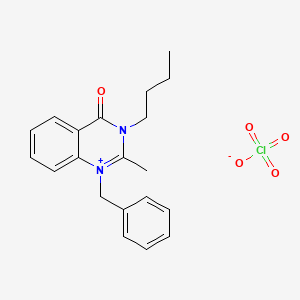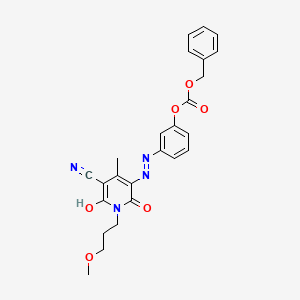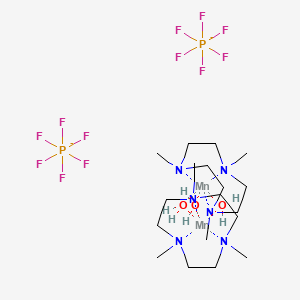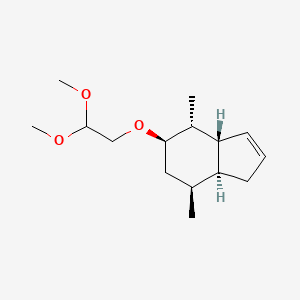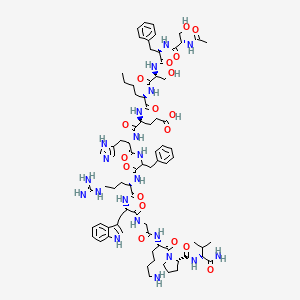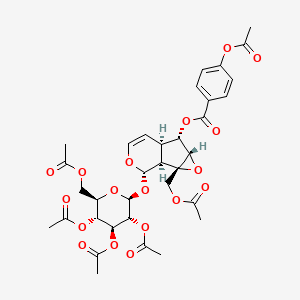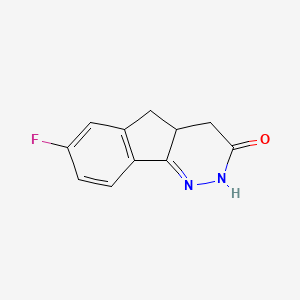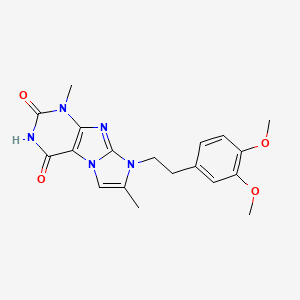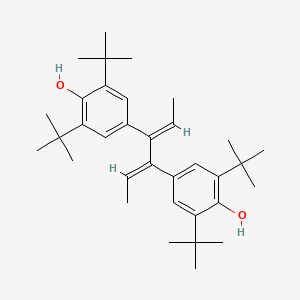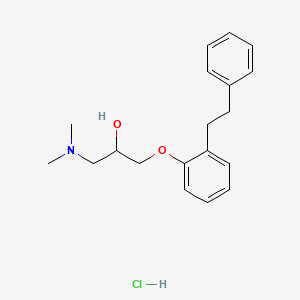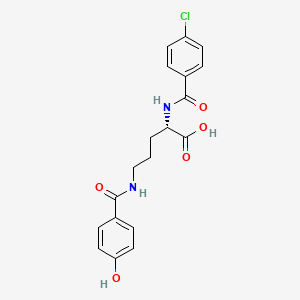
N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine is a synthetic compound that combines ornithine, an amino acid, with two distinct benzoyl groups: one chlorinated and one hydroxylated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine typically involves the following steps:
Protection of Ornithine: The amino groups of ornithine are protected using suitable protecting groups to prevent unwanted reactions.
Acylation: The protected ornithine is then acylated with p-chlorobenzoyl chloride and p-hydroxybenzoyl chloride in the presence of a base such as triethylamine. This step introduces the benzoyl groups at the N(sup 2) and N(sup 5) positions.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the acylation steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
Chemistry
In chemistry, N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving amino acid derivatives. It can also serve as a probe to investigate the role of ornithine in metabolic pathways.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorobenzoyl and hydroxybenzoyl groups can modulate the activity of these targets by altering their binding affinity and specificity. This modulation can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N(sup 2)-(p-Chlorobenzoyl)ornithine: Lacks the hydroxybenzoyl group, making it less versatile in terms of chemical reactivity.
N(sup 5)-(p-Hydroxybenzoyl)ornithine: Lacks the chlorobenzoyl group, which reduces its potential for certain types of chemical modifications.
N(sup 2)-(p-Methylbenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine: Similar structure but with a methyl group instead of a chlorine atom, affecting its electron-withdrawing properties.
Uniqueness
N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine is unique due to the presence of both a chlorobenzoyl and a hydroxybenzoyl group. This dual functionality allows for a wider range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
56396-41-9 |
|---|---|
分子式 |
C19H19ClN2O5 |
分子量 |
390.8 g/mol |
IUPAC名 |
(2S)-2-[(4-chlorobenzoyl)amino]-5-[(4-hydroxybenzoyl)amino]pentanoic acid |
InChI |
InChI=1S/C19H19ClN2O5/c20-14-7-3-13(4-8-14)18(25)22-16(19(26)27)2-1-11-21-17(24)12-5-9-15(23)10-6-12/h3-10,16,23H,1-2,11H2,(H,21,24)(H,22,25)(H,26,27)/t16-/m0/s1 |
InChIキー |
QSUNQRWZXIBGOR-INIZCTEOSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)NCCC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)Cl)O |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


